Product packaging for 4-Vinylsulfonyl-morpholine(Cat. No.:CAS No. 41067-80-5)

4-Vinylsulfonyl-morpholine

Cat. No.: B1628334
CAS No.: 41067-80-5
M. Wt: 177.22 g/mol
InChI Key: KSUSPFTZZVGBDT-UHFFFAOYSA-N
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Description

4-Vinylsulfonyl-morpholine (CAS 41067-80-5) is a chemical building block featuring a vinyl sulfone functional group, which serves as a Michael acceptor in organic synthesis and medicinal chemistry. This compound is of significant interest in the design of covalent inhibitors, where it acts as an electrophilic warhead capable of forming stable covalent bonds with nucleophilic residues, such as cysteine and lysine, in biological targets . Its molecular structure consists of a morpholine ring, a feature known to improve aqueous solubility and influence the pharmacokinetic properties of lead compounds , linked to a vinyl sulfone group. The sulfone group enhances the electrophilicity of the adjacent alkene, making it more reactive toward biological nucleophiles compared to traditional acrylamide-based warheads . This reactivity allows researchers to target proteins previously considered "undruggable." The compound is a versatile intermediate for further chemical exploration. It is supplied with a purity of >=98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3S B1628334 4-Vinylsulfonyl-morpholine CAS No. 41067-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUSPFTZZVGBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579384
Record name 4-(Ethenesulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41067-80-5
Record name 4-(Ethenesulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Vinylsulfonyl Morpholine and Its Analogs

Direct Synthesis of 4-Vinylsulfonyl-morpholine

Direct synthetic routes aim to construct the target molecule in a minimal number of steps from readily available precursors.

A primary and efficient method for the synthesis of this compound involves the reaction of morpholine (B109124) with a suitable sulfonylating agent that contains a leaving group on the β-carbon of the ethylsulfonyl chain. This process typically occurs in two stages: an initial sulfonylation of the amine followed by a base-induced β-elimination to form the vinyl group.

A well-documented procedure follows this pathway using 2-chloroethanesulfonyl chloride as the sulfonylating agent. whiterose.ac.uk In this method, morpholine is reacted with 2-chloroethanesulfonyl chloride in the presence of a base, such as triethylamine (B128534) (NEt3), in a suitable solvent like dichloromethane (B109758) (DCM). The triethylamine serves both to neutralize the hydrochloric acid generated during the initial sulfonylation and to promote the subsequent elimination of HCl from the resulting 2-chloroethylsulfonamide intermediate to yield the final product, this compound. whiterose.ac.uk This one-pot reaction is advantageous due to its operational simplicity and use of commercially available starting materials.

The general mechanism for vinyl sulfone formation via β-elimination is a cornerstone of sulfone chemistry. rsc.orgnih.gov The process begins with the formation of a sulfonyl adduct, which then, under basic conditions, undergoes elimination of a leaving group (like a halide) and a proton from the adjacent carbon to create the carbon-carbon double bond. nih.gov

Table 1: Direct Synthesis of this compound via Sulfonylation/β-Elimination
Reactant AReactant BBaseSolventProductYieldReference
Morpholine2-Chloroethanesulfonyl chlorideTriethylamine (NEt3)Dichloromethane (DCM)4-(Vinylsulfonyl)morpholine31% whiterose.ac.uk

Convergent synthesis involves the preparation of key fragments of the target molecule separately, followed by their assembly in the final stages. taylorandfrancis.com For this compound, a convergent approach would typically involve the reaction of morpholine with a pre-formed activated vinyl sulfone species.

A prime example of such a reagent is divinyl sulfone (DVS). Divinyl sulfone is a highly reactive Michael acceptor due to the two electron-withdrawing sulfonyl-activated vinyl groups. The reaction of morpholine with divinyl sulfone proceeds via a conjugate (Michael-type) addition. In this reaction, the nitrogen atom of morpholine acts as a nucleophile, attacking one of the vinyl groups of DVS. This approach allows for the direct incorporation of the morpholine moiety onto a vinyl sulfone scaffold. Such reactions are often conducted under mild conditions and demonstrate the high reactivity of activated vinyl sulfones toward amine nucleophiles. nih.gov This method is particularly valuable for attaching the morpholine unit to more complex vinyl sulfone systems. mdpi.com A gram-scale synthesis has demonstrated the conjugate Michael addition of morpholine to a vinyl sulfone, resulting in the desired adduct in excellent yield (92%). acs.org

Modular Synthesis of Vinyl Sulfone Scaffolds for Derivatization

Modular synthesis focuses on creating a core scaffold that can be easily and systematically modified. For vinyl sulfones, this means developing methods to produce a variety of substituted vinyl sulfone precursors that can then be coupled with different amines, including morpholine.

Sulfonyl hydrazides have emerged as highly versatile and practical precursors for the sulfonyl radical, enabling the synthesis of a wide array of vinyl sulfones. researchgate.net These strategies often involve the coupling of sulfonyl hydrazides with unsaturated partners like alkynes or alkenes under various catalytic conditions.

Methods for generating vinyl sulfones from sulfonyl hydrazides include:

Metal-Catalyzed Couplings: Silver-promoted cross-coupling of sulfonyl hydrazides with vinyl bromides has been successfully demonstrated in water, providing an environmentally benign route to multisubstituted vinyl sulfones. rsc.orgnih.gov Copper-catalyzed reactions of sulfonyl hydrazides with terminal alkynes also yield vinyl sulfones with high regio- and stereoselectivity. nih.gov

Radical-Based Methods: AIBN (azobisisobutyronitrile) can be used to initiate a denitrative cross-coupling reaction between β-nitrostyrenes and sulfonyl hydrazides, offering a metal-free pathway to vinyl sulfones. researchgate.net

Electrochemical Synthesis: Electrochemical methods can be employed to oxidize sulfonyl hydrazides, generating sulfonyl radicals that react with alkenes like styrenes to form vinyl sulfones. nih.gov

These precursor-based strategies allow for significant variation in the structure of the vinyl sulfone, which can then be used to synthesize a library of analogs.

Table 2: Selected Modular Syntheses of Vinyl Sulfones Using Sulfonyl Hydrazide Precursors
Unsaturated PartnerSulfonyl SourceCatalyst/PromoterKey FeatureReference
Vinyl BromidesSulfonyl HydrazidesSilver Nitrate (AgNO₃)Reaction in water rsc.orgnih.gov
Terminal AlkynesSulfonyl HydrazidesCopper(II) Triflate (Cu(OTf)₂)High regio- and stereoselectivity nih.govresearchgate.net
β-NitrostyrenesSulfonyl HydrazidesAIBNMetal-free radical pathway researchgate.net
Cinnamic AcidsArylsulfonyl HydrazidesNone (Metal-free)Decarboxylative cross-coupling organic-chemistry.org

Activated vinyl sulfone reagents are molecules that are primed for reaction with nucleophiles. As mentioned previously, divinyl sulfone is a classic example. It can be used as a bifunctional crosslinker or as a starting point for synthesis. nih.gov By reacting divinyl sulfone with one equivalent of a nucleophile (like morpholine), a mono-adduct is formed, which still possesses a reactive vinyl sulfone group available for further functionalization. This makes divinyl sulfone a powerful tool for modular synthesis, enabling the sequential addition of different chemical entities. The vinyl sulfone functional group is known for its stability and selectivity, making it a valuable component in the design of covalent inhibitors and chemical probes. researchgate.net

Incorporating the Morpholine Moiety into Vinyl Sulfone Systems

The final step in many modular or convergent syntheses of this compound analogs is the attachment of the morpholine ring itself. The most common and efficient method for this transformation is the Michael addition of morpholine to a pre-existing vinyl sulfone.

This reaction leverages the electrophilic nature of the β-carbon of the vinyl sulfone. The lone pair of electrons on the nitrogen atom of morpholine attacks this carbon, leading to the formation of a new carbon-nitrogen bond. The reaction is typically carried out at room temperature in a suitable solvent and often proceeds to high yield without the need for a catalyst, although a mild base can be used if necessary. mdpi.com This reaction has been used to synthesize a variety of β-morpholinoethyl sulfone derivatives. For instance, various nucleosides modified with a vinyl sulfone group have been reacted with morpholine to generate new classes of modified nucleosides. researchgate.net The reliability and mild conditions of the Michael addition make it a favored method for the late-stage introduction of the morpholine moiety in complex molecule synthesis. acs.org

N-Functionalization of Morpholine with Sulfonyl Groups

The introduction of a sulfonyl group onto the nitrogen atom of the morpholine ring is a key transformation for accessing 4-sulfonylated morpholine derivatives. Various methods have been developed to achieve this N-functionalization, primarily involving the reaction of morpholine or its derivatives with sulfonyl-containing electrophiles.

One of the most direct methods is the reaction of morpholine with a suitable sulfonyl chloride. For instance, this compound can be synthesized by reacting morpholine with 2-chloroethanesulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds via a nucleophilic substitution, followed by an elimination step to form the vinyl group.

Another effective approach involves the use of N-silylated amines, such as N-(trimethylsilyl)morpholine. These reagents react readily with a variety of sulfonyl chlorides, including aromatic and heterocyclic variants, to produce the corresponding N-sulfonylated morpholines in high yields. The reaction is typically carried out in a solvent like acetonitrile (B52724) at reflux, and the workup is simplified by the volatility of the trimethylsilyl (B98337) chloride byproduct.

Furthermore, N-functionalization can be achieved through reactions with other activated sulfonyl species. For example, N-arylsulfonylindoles can be functionalized by reacting them with morpholine in the presence of a base like potassium carbonate. nih.gov This method has been used to prepare a range of N-arylsulfonylindole derivatives incorporating a morpholine moiety. nih.gov The synthesis of sulfonamides from sulfinamides using N-chlorosuccinimide (NCS) as an oxidizing agent also presents a viable route, where the intermediate sulfonimidoyl chloride can react with amines like morpholine. beilstein-journals.org

The following table summarizes various methods for the N-functionalization of morpholine with sulfonyl groups, highlighting the diversity of reagents and reaction conditions employed.

Morpholine DerivativeSulfonylating AgentReaction ConditionsProductYieldReference
Morpholine2-Chloroethanesulfonyl chlorideTriethylamine, DichloromethaneThis compoundNot specifiedGeneral procedure
N-(Trimethylsilyl)morpholineVarious sulfonyl chloridesAcetonitrile, reflux, 1hN-Sulfonylated morpholinesQuantitative researchgate.net
MorpholineN-Arylsulfonyl-3-bromoacetylindolesPotassium carbonate, Acetone, rtN-Alkylated N-arylsulfonylindolesModerate to excellent nih.gov
Morpholinep-Tolylsulfinamide and NCSAcetonitrile, rtN-Tosyl-4-morpholinesulfonimidamide94% beilstein-journals.org

Stereochemical and Regiochemical Control in Synthesis

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In the context of this compound and its analogs, this control is crucial for defining the spatial arrangement of substituents, which can significantly impact their biological activity and chemical reactivity.

Regioselective Synthesis:

The regioselectivity of reactions involving vinyl sulfones is often dictated by the electronic nature of the reactants and the reaction conditions. A notable example is the iron-catalyzed Heck-type coupling between sulfinic acids and alkenes, which provides a regioselective synthesis of (E)-vinyl sulfones. rsc.org This method is significant as it demonstrates C-S bond formation promoted by unprotected hydroxylamines, which act as both a mild oxidant and an in situ base. rsc.org

Another approach to regioselective synthesis involves the trapping of a diazo species with two independent ions in tandem. This metal-free concept allows for the installation of an electrophile and a nucleophile on the same carbon, leading to the formation of various vinyl sulfones. organic-chemistry.org The reaction of tosylhydrazones with CNBr-TBAB, for instance, produces vinyl sulfones through a radical mechanism involving a rare tosyl group migration. organic-chemistry.org

Copper-catalyzed reactions have also been employed to achieve regioselectivity. The addition of hydrogen fluoride (B91410) to alkynyl sulfones, catalyzed by copper, yields (E)-β-fluorovinyl sulfones with varying E/Z selectivities. mdpi.comresearchgate.net The electronic properties of the starting alkynyl sulfone have been shown to correlate with the observed regioselectivity. mdpi.comresearchgate.net

Diastereoselective Synthesis:

Diastereoselectivity is often achieved by employing chiral auxiliaries or catalysts, or by taking advantage of substrate-controlled reactions. The isomerization of β-hydroxy vinylsulfones to the corresponding allylic isomers upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can proceed with diastereoselectivity. chemrxiv.org The size of the substituent on the carbinol carbon has been shown to influence the diastereomeric ratio of the product. chemrxiv.org

The synthesis of substituted morpholines can also be achieved with high diastereoselectivity. For example, a substituent-directed cycloisomerization-reduction cascade of N-sulfonylated alkynyl amino alcohols, catalyzed by Ag(OTf), furnishes morpholines with excellent diastereoselectivity (dr ≥ 19:1). academie-sciences.fr Similarly, copper-promoted oxyamination of alkenes allows for the diastereoselective synthesis of 2-aminomethyl morpholines.

The following table presents selected examples of stereochemical and regiochemical control in the synthesis of vinyl sulfones and morpholine derivatives.

Reaction TypeSubstratesCatalyst/ReagentProductSelectivity (Ratio)YieldReference
Regioselective Heck-type couplingSulfinic acids and AlkenesFe-catalyst, Hydroxylamine(E)-Vinyl sulfonesRegioselective for (E)-isomerNot specified rsc.org
Regioselective Tandem VinylationTosylhydrazones and CNBr-TBABMetal-freeVinyl sulfonesRegioselectiveGood organic-chemistry.org
Regioselective HydrofluorinationAlkynyl sulfones and HFCopper-catalyst(E)-β-Fluorovinyl sulfonesVarying E/Z selectivityVarying mdpi.comresearchgate.net
Diastereoselective Isomerizationβ-Hydroxy vinylsulfonesDBUAllylic sulfonesdr up to >95:565-68% chemrxiv.org
Diastereoselective CycloisomerizationN-Sulfonylated alkynyl amino alcoholsAg(OTf)Substituted morpholinesdr ≥ 19:1Excellent academie-sciences.fr

Green Chemistry Approaches in Morpholine and Vinyl Sulfone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the development of atom-economical and energy-efficient processes.

Green Synthesis of Vinyl Sulfones:

Significant progress has been made in developing greener routes to vinyl sulfones. A notable advancement is the use of water as a solvent. For example, a molecular iodine-mediated reaction for preparing vinyl sulfones from sodium sulfinates and alkenes can be performed in water at room temperature. rsc.org Electrosynthesis offers another environmentally friendly alternative by avoiding the use of hazardous oxidants. An electrochemical method for synthesizing vinyl sulfones from sodium sulfinates and olefins has been reported, which proceeds under mild conditions. rsc.org

Transition-metal-free syntheses are also a key aspect of green chemistry. A tandem cross-decarboxylative/coupling reaction of sodium sulfinates and cinnamic acids provides vinyl sulfones without the need for a metal catalyst. lidsen.com Furthermore, visible-light-mediated synthesis using organic dyes as photocatalysts represents a sustainable approach. rsc.orgbohrium.com For instance, the synthesis of vinyl sulfones from alkenes and sulfonyl chlorides can be achieved using a nano Cu2O/TiO2 photocatalyst under visible light. bohrium.com

Green Synthesis of Morpholines:

The development of green synthetic methods for morpholines has also been a focus of research. A simple and high-yielding, one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines has been developed using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgorganic-chemistry.org This method avoids the use of harsh reagents and multiple protection-deprotection steps.

The use of novel, reusable catalysts is another green approach. A nanocomposite of 4-(2-aminoethyl)-morpholine on a silica (B1680970) surface has been prepared and used as an efficient and reusable organocatalyst for the synthesis of polyhydroquinoline derivatives in an environmentally friendly manner. nih.gov Additionally, the synthesis of N-substituted ureas, which can be precursors to morpholine-containing structures, has been achieved in water without the need for organic co-solvents. researchgate.net The use of morpholine-based ionic liquids as catalysts for the synthesis of other heterocyclic compounds also highlights a green chemistry approach. lidsen.com

The following table provides an overview of some green chemistry approaches for the synthesis of vinyl sulfones and morpholine derivatives.

Target Compound ClassGreen ApproachKey FeaturesReference
Vinyl SulfonesReaction in aqueous mediaUse of water as a solvent, room temperature conditions. rsc.org
Vinyl SulfonesElectrosynthesisAvoids hazardous oxidants, mild electron-transfer conditions. rsc.org
Vinyl SulfonesTransition-metal-free synthesisAvoids metal catalysts, simple and efficient. lidsen.com
Vinyl SulfonesVisible-light photocatalysisUses organic dyes or nano-photocatalysts, mild conditions. rsc.orgbohrium.com
MorpholinesUse of ethylene sulfateSimple, high-yielding, redox-neutral, inexpensive reagents. chemrxiv.orgorganic-chemistry.org
Morpholine DerivativesReusable nanocatalystHeterogeneous organocatalyst, environmentally friendly. nih.gov
Morpholine-based Ionic LiquidsCatalysis in synthesisActs as a catalyst, easy workup, high yield. lidsen.com

Elucidating the Reactivity Profile and Reaction Mechanisms of 4 Vinylsulfonyl Morpholine

Nucleophilic Addition Reactions

Nucleophilic addition reactions are a cornerstone of the chemical behavior of 4-vinylsulfonyl-morpholine. The strong electron-withdrawing capacity of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon an excellent Michael acceptor.

The Michael addition, or conjugate addition, is a key reaction of this compound. researchgate.net In this reaction, a nucleophile adds to the β-carbon of the vinyl group, leading to the formation of a stable carbon-nucleophile bond. The reaction proceeds via an enolate intermediate which is subsequently protonated. Vinyl sulfones are known to be highly effective Michael acceptors, often exhibiting greater reactivity than α,β-unsaturated esters and amides. researchgate.net

The addition of thiols to vinyl sulfones, known as the Thiol-Michael addition, is a highly efficient and often "click" type reaction, characterized by high yields and mild reaction conditions. researchgate.netnih.gov The reaction involves the attack of a thiolate anion on the β-carbon of the vinyl sulfone. researchgate.net This process is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. researchgate.net

The general mechanism for the Thiol-Michael addition to this compound can be depicted as follows:

Deprotonation: A base removes the acidic proton from the thiol (R-SH), generating a thiolate anion (R-S⁻).

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the this compound.

Protonation: The resulting carbanion is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.

Studies comparing the reactivity of various Michael acceptors have shown that vinyl sulfones react more rapidly and selectively with thiols compared to acrylates. rsc.org This selectivity allows for orthogonal functionalization in systems containing both moieties. The reaction kinetics are influenced by the nature of the thiol, the base catalyst, and the solvent system.

Table 1: Representative Thiol-Michael Addition to this compound

Thiol NucleophileCatalystSolventProduct
BenzenethiolTriethylamine (B128534)Dichloromethane (B109758)4-(2-(Phenylthio)ethylsulfonyl)morpholine
1-HexanethiolSodium HydroxideMethanol4-(2-(Hexylthio)ethylsulfonyl)morpholine
CysteinePhosphate Buffer (pH 7.4)WaterS-(2-(Morpholinosulfonyl)ethyl)cysteine

The Aza-Michael addition involves the conjugate addition of nitrogen-based nucleophiles, such as primary and secondary amines, to the activated alkene of this compound. researchgate.net This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino sulfone derivatives. mdpi.com

The reaction with primary amines can potentially lead to a double addition product, where two molecules of the vinyl sulfone react with the amine. However, reaction conditions can often be controlled to favor the mono-adduct. mdpi.com Secondary amines, such as piperidine (B6355638) or morpholine (B109124) itself, readily undergo Aza-Michael addition to form the corresponding tertiary amine adducts. researchgate.net The reactivity of amines in Aza-Michael additions is influenced by their nucleophilicity and steric hindrance. researchgate.net

Mechanistically, the reaction can proceed with or without a catalyst, as the amine can act as both the nucleophile and the base to facilitate the reaction. researchgate.net The addition of a primary or secondary amine to this compound results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.

Table 2: Representative Aza-Michael Addition to this compound

Amine NucleophileConditionsProduct
AnilineNeat, room temp.4-(2-(Phenylamino)ethylsulfonyl)morpholine
PiperidineMethanol, reflux4-(2-(Piperidin-1-yl)ethylsulfonyl)morpholine
BenzylamineSolvent-free, 50 °C4-(2-(Benzylamino)ethylsulfonyl)morpholine

Recent research has also explored solvent-free and mechanochemical methods, such as ball milling, to carry out Aza-Michael additions, offering more environmentally friendly synthetic routes. irb.hr

The development of organocatalysis has enabled the enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds, including vinyl sulfones. rsc.orgnih.govscilit.com Chiral secondary amines, such as derivatives of proline and cinchona alkaloids, are commonly employed as organocatalysts. rsc.org These catalysts activate the Michael donor (e.g., a ketone or aldehyde) by forming a nucleophilic enamine intermediate. This chiral enamine then adds to the vinyl sulfone in a stereocontrolled manner.

The general cycle for an organocatalyzed asymmetric Michael addition of an aldehyde to this compound would involve:

Formation of a chiral enamine between the aldehyde and the chiral amine catalyst.

Enantioselective attack of the enamine on the this compound.

Hydrolysis of the resulting iminium ion to release the chiral product and regenerate the catalyst.

This methodology allows for the synthesis of optically active sulfone-containing molecules, which are of interest in medicinal chemistry. High enantioselectivities (ee) and diastereoselectivities (dr) have been achieved in the addition of aldehydes and ketones to various vinyl sulfones using this approach. nih.govscilit.com

While less common than additions of thiols and amines, alcohols and phenols can also act as nucleophiles in Michael additions to vinyl sulfones, including this compound. These reactions typically require stronger basic conditions to deprotonate the alcohol or phenol (B47542) to the corresponding, more nucleophilic, alkoxide or phenoxide.

The addition of an alcohol (R-OH) or a phenol (Ar-OH) would proceed via the attack of the corresponding anion on the β-carbon of the vinyl group, followed by protonation of the resulting carbanion to yield an ether product. The efficiency of the reaction is dependent on the acidity of the alcohol or phenol and the reaction conditions employed. For instance, phenols, being more acidic than alcohols, generally react under milder basic conditions.

Michael Addition Chemistry of the α,β-Unsaturated Sulfone

Cycloaddition Reactions Involving the Vinyl Sulfone Group

The vinyl sulfone moiety of this compound can also participate in cycloaddition reactions, where it acts as a 2π-electron component (a dienophile or dipolarophile). These reactions are valuable for the construction of cyclic and heterocyclic systems.

A prominent example is the [3+2] cycloaddition with 1,3-dipoles such as azides or nitrones. For instance, the reaction of a vinyl sulfone with an organic azide (B81097) can lead to the formation of a triazoline ring, which may subsequently rearrange. Similarly, reaction with an azomethine ylide can produce substituted pyrrolidines. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is also a possibility where this compound acts as the dienophile in reaction with a conjugated diene. The electron-withdrawing sulfonyl group activates the double bond, making it a good dienophile for reactions with electron-rich dienes. The stereochemistry of these reactions is often predictable based on the principles of orbital symmetry. libretexts.orglibretexts.org

The specific conditions and outcomes of these cycloaddition reactions depend on the nature of the reacting partner and can be influenced by thermal or photochemical activation. libretexts.org

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.orgpsiberg.com Consequently, this compound, with its electron-deficient vinyl group, is expected to be a reactive dienophile in Diels-Alder reactions. mnstate.edu

The reaction proceeds via a concerted mechanism, involving a single, cyclic transition state where two new sigma bonds are formed simultaneously. wikipedia.orgpsiberg.com The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile. chemistrysteps.com In the case of this compound, the β-carbon of the vinyl group is the most electrophilic center.

While specific examples of this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, its reactivity can be inferred from analogous systems. For instance, other vinyl sulfones readily participate in these cycloadditions. The general reaction pathway would involve the [4+2] cycloaddition of this compound with an electron-rich diene to yield a substituted cyclohexene (B86901) derivative.

Table 1: Predicted Diels-Alder Reactivity of this compound

Diene TypeExpected ReactivityProduct Type
Electron-rich dienes (e.g., those with alkyl or alkoxy substituents)HighSubstituted cyclohexene
Unsubstituted dienes (e.g., 1,3-butadiene)ModerateSubstituted cyclohexene
Electron-poor dienesLow to no reactionNot applicable

Inverse Electron Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a variant of the Diels-Alder reaction where the electronic requirements of the diene and dienophile are reversed. rsc.orgwikipedia.org In IEDDA, an electron-poor diene reacts with an electron-rich dienophile. nih.gov This reaction is particularly useful for the synthesis of heterocyclic compounds when heteroatoms are part of the diene or dienophile. wikipedia.orgsigmaaldrich.com

Given that this compound is an electron-poor alkene, it would function as the dienophile in a reaction with an electron-rich diene, which is characteristic of a normal Diels-Alder reaction, not an inverse electron demand one. For this compound to participate in an IEDDA reaction, it would need to react with an even more electron-deficient diene, which is electronically disfavored. Therefore, this compound is not a suitable substrate for IEDDA reactions as the dienophile. Instead, it is a prime candidate for reacting with electron-rich dienes in a conventional Diels-Alder cycloaddition.

The key to IEDDA is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org For a reaction to proceed efficiently, the energy gap between these orbitals must be small. In the case of this compound, its LUMO is low due to the electron-withdrawing sulfonyl group, making it a good dienophile for reaction with high-energy HOMO electron-rich dienes in a normal Diels-Alder fashion.

Reactivity with Biological Thiols and Amines

The vinyl sulfone moiety is a well-known Michael acceptor, readily undergoing conjugate addition with soft nucleophiles such as thiols and amines. This reactivity is central to the biological activity of many vinyl sulfone-containing compounds.

The reaction with biological thiols, such as the side chain of cysteine residues in proteins, is particularly facile. researchgate.net The nucleophilic thiolate anion attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether bond. researchgate.netnih.gov This reaction is often irreversible and proceeds under physiological conditions. The mechanism involves the initial Michael addition to form an enolate intermediate, which is then protonated to yield the final adduct. researchgate.net

Similarly, this compound can react with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. researchgate.netnih.gov The reaction proceeds via an aza-Michael addition, forming a stable carbon-nitrogen bond. The selectivity for lysine's ε-amino group over the N-terminal α-amino group can be achieved by controlling the reaction pH, as the ε-amino group is generally more nucleophilic. rsc.org

Table 2: Reactivity of this compound with Biological Nucleophiles

NucleophileAmino Acid ExampleReaction TypeBond Formed
ThiolCysteineMichael AdditionThioether
Primary AmineLysineaza-Michael AdditionSecondary Amine

Radical-Mediated Transformations of the Vinyl Sulfone Unit

The vinyl sulfone group of this compound can also participate in radical-mediated reactions. Under photoredox catalysis, related vinyl sulfonyl fluorides can be converted into sulfur(VI) radicals. nih.gov These highly reactive intermediates can then undergo a variety of transformations.

One notable reaction is the radical addition to alkenes. nih.gov In a process analogous to atom transfer radical addition (ATRA), a sulfonyl radical can add across a double bond. For instance, the self-condensation of vinyl sulfonyl fluorides in the absence of other radical traps can lead to the formation of symmetrical divinyl sulfones. nih.gov This suggests that under appropriate radical-initiating conditions, this compound could undergo similar transformations.

The generation of the sulfonyl radical is a key step. This can be achieved through various methods, including the use of a photocatalyst and a suitable organosuperbase. nih.gov Once formed, the sulfonyl radical can engage in coupling reactions. The reaction is often inhibited by radical scavengers like TEMPO, confirming the radical nature of the mechanism. nih.govmdpi.com

Table 3: Radical-Mediated Reactions of Vinyl Sulfones

Reaction TypeReactantsConditionsProduct Type
Radical SulfonylationVinyl Sulfonyl Fluoride (B91410), AlkenePhotocatalyst (e.g., Ru(bpy)₃Cl₂), Base (e.g., DBU), Blue LEDDivinyl Sulfone
Self-CondensationVinyl Sulfonyl FluoridePhotocatalyst, BaseSymmetrical Divinyl Sulfone

Academic Explorations in Medicinal Chemistry and Chemical Biology

Enzyme Inhibition by 4-Vinylsulfonyl-morpholine Derivatives

The this compound moiety is a key component in a class of compounds recognized for their ability to inhibit various enzymes. The vinyl sulfone group acts as a Michael acceptor, a feature that is central to its mechanism of action against several classes of enzymes. This reactivity allows for the formation of stable covalent bonds with nucleophilic residues within the active sites of target enzymes, leading to potent and often irreversible inhibition.

Irreversible Covalent Inhibition Mechanisms

Derivatives of this compound are prominent examples of irreversible covalent inhibitors. libretexts.orgbgc.ac.inlongdom.org This type of inhibition involves the formation of a permanent, covalent bond between the inhibitor and the enzyme, effectively inactivating it. libretexts.orgbgc.ac.inlongdom.org The vinyl sulfone functional group is an electrophilic "warhead" that readily reacts with nucleophilic amino acid residues, such as cysteine or threonine, found in the active sites of specific enzymes. pnas.orgscispace.comresearchgate.net This targeted reactivity makes vinyl sulfones a valuable scaffold in the design of specific enzyme inhibitors. biorxiv.orgplos.org

Vinyl sulfones were initially developed as mechanism-based inhibitors of cysteine proteases. pnas.orgnih.gov These enzymes, which play crucial roles in various physiological and pathological processes, possess a highly reactive cysteine residue in their active site. researchgate.netbiorxiv.orgnih.gov The sulfur atom of the cysteine's thiol group acts as a potent nucleophile, attacking the β-carbon of the vinyl sulfone group in a Michael-type addition reaction. researchgate.netbiorxiv.orgacs.org This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme. researchgate.netbiorxiv.org

Peptidyl vinyl sulfones, which incorporate a peptide-like structure to mimic the natural substrate of the protease, have been extensively studied. biorxiv.orgnih.gov For instance, compounds like morpholine (B109124) urea-Leu-homoPhe-phenyl vinyl sulfone have demonstrated potent activity against falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. nih.gov The design of these inhibitors often involves optimizing the peptide portion to achieve high affinity and selectivity for the target protease. biorxiv.orgnih.gov The heterocyclic β-aminomethyl vinyl sulfone, RA-0002034, is another example that has been identified as a potent irreversible covalent inhibitor of the alphavirus nsP2 cysteine protease. acs.orgnih.gov

Table 1: Examples of Vinyl Sulfone-based Cysteine Protease Inhibitors

Compound/Class Target Protease Inhibition Characteristics
Peptidyl Vinyl Sulfones Cysteine Proteases (e.g., Papain, Falcipain-2) nih.govsigmaaldrich.cn Irreversible, covalent inhibition via Michael addition. nih.gov
K11777 (Vinyl Sulfone) Cruzain (Trypanosoma cruzi) researchgate.netplos.org Irreversible inactivation by covalent modification of the active site cysteine. researchgate.net
RA-0002034 Alphavirus nsP2 Cysteine Protease acs.orgnih.gov Potent, irreversible covalent inhibitor. acs.orgnih.gov

Protein tyrosine phosphatases (PTPs) are another class of enzymes susceptible to inhibition by vinyl sulfone-containing compounds. nih.govnih.gov PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases. nih.govnih.gov Similar to cysteine proteases, PTPs have a critical cysteine residue in their active site that is essential for their catalytic activity. nih.govchemrxiv.org

Aryl vinyl sulfones and sulfonates have been investigated as active site-directed probes for PTPs. sigmaaldrich.cnnih.govchemrxiv.orgresearchgate.net These compounds are designed to mimic the phosphotyrosine substrate of PTPs. sigmaaldrich.cn The vinyl group serves as a Michael acceptor for the nucleophilic active-site cysteine, leading to covalent and irreversible inactivation of the enzyme. sigmaaldrich.cnnih.gov For example, phenyl vinyl sulfone (PVS) and phenyl vinyl sulfonate (PVSN) have been shown to inactivate the YopH PTP in a time- and concentration-dependent manner. nih.gov While these initial compounds showed modest affinity, they established the potential of the vinyl sulfone warhead for targeting PTPs. nih.govnih.gov More complex derivatives have since been developed with improved kinetic parameters. nih.gov

Table 2: Kinetic Parameters of Selected Covalent PTP Inhibitors

Inhibitor Target PTP K_I (μM) k_inact (min⁻¹)
Phenyl vinyl sulfonate (PVSN) YopH 290 0.061

Data sourced from a study on covalent inhibition of protein tyrosine phosphatases. nih.gov

The proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a key player in cellular protein homeostasis. pnas.orgdovepress.comnih.gov Its inhibition has become a validated strategy in cancer therapy. nih.govnih.gov Interestingly, peptide vinyl sulfones, originally designed for cysteine proteases, were found to be potent inhibitors of the proteasome. pnas.orgscispace.com This was a surprising discovery, as the proteasome utilizes a threonine residue as its active site nucleophile, rather than a cysteine. pnas.orgscispace.com

The mechanism of inhibition involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β subunits. pnas.orgscispace.comuu.nl The hydroxyl group of the threonine attacks the vinyl sulfone, leading to irreversible inactivation of the proteasome's various peptidase activities, including the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptidase activities. pnas.org Peptide vinyl sulfones, such as those with a Leu-Leu-Leu sequence, have been shown to effectively inhibit the proteasome both in vitro and in living cells. pnas.orgscispace.com The development of these inhibitors has provided valuable tools for studying proteasome function and has led to the exploration of new derivatives, such as those containing a ureido structural element or a dual-warhead peptido vinyl sulfonyl fluoride (B91410), to enhance potency and selectivity. uu.nlrsc.org

Table 3: Proteasome Inhibitory Activity of Vinyl Sulfone Derivatives

Compound/Class Target Subunit/Activity Key Findings
Peptide Vinyl Sulfones (e.g., Z-L₃VS) Chymotrypsin-like, Trypsin-like, Peptidylglutamyl peptidase pnas.org Covalent, irreversible inhibition of the active site threonine. pnas.org
Urea-containing Peptide Vinyl Sulfones β1 and β5 subunits rsc.org Subunit selectivity is influenced by the distance of the ureido linkage from the electrophilic trap. rsc.org

Reversible Enzyme Inhibition Modalities

While the vinyl sulfone moiety is predominantly associated with irreversible covalent inhibition, the concept of reversible covalent inhibition has emerged in the context of modified vinyl sulfone structures. libretexts.orgnih.gov Reversible inhibition implies that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. libretexts.orgbgc.ac.in

Specifically, the development of α-fluorovinylsulfones has introduced a class of covalent reversible inhibitors for cysteine proteases like rhodesain, a key enzyme in the parasite Trypanosoma brucei rhodesiense. nih.gov These inhibitors act as slow-tight binders, indicating a two-step mechanism: an initial non-covalent binding followed by the formation of a covalent bond that can be reversed. nih.gov The presence of the fluorine atom at the α-position of the vinyl sulfone appears to modulate the reactivity and the stability of the resulting covalent adduct, allowing for this reversible behavior. nih.gov This modality offers a different kinetic profile compared to classic irreversible inhibitors, which could have distinct pharmacological implications.

Kinase Inhibition Profiles (e.g., PI3K, mTOR, Aurora Kinases)

The morpholine ring is a common structural feature in a variety of kinase inhibitors, including those targeting the PI3K/mTOR and Aurora kinase pathways. nih.govnih.govresearchgate.netunimi.it While the this compound scaffold itself is not a classic kinase inhibitor, the individual components—the morpholine ring and the vinyl sulfone group—have been incorporated into kinase inhibitor designs.

The morpholine group is frequently found in inhibitors of the Phosphatidylinositol 3-kinase (PI3K) family. nih.govresearchgate.net For example, the well-known PI3K inhibitor LY294002 contains a morpholine ring. mdpi.com Many modern PI3K and dual PI3K/mTOR inhibitors, such as PQR514, incorporate morpholine moieties to enhance their binding and pharmacological properties. unimi.it

Aurora kinases, which are critical for cell division, are another important target in cancer therapy. nih.govd-nb.infocreative-diagnostics.com Several small molecule inhibitors of Aurora kinases have been developed, some of which are heterocyclic molecules. nih.gov For instance, AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases A and B. nih.govastx.com

The vinyl sulfone group, acting as a covalent warhead, has also been explored in the context of kinase inhibition. Although less common than in protease inhibitors, vinylsulfonamides have been developed as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. nih.gov This demonstrates that the covalent inhibition strategy enabled by the vinyl sulfone group can be extended to the kinase family.

Table 4: Kinase Inhibitor Classes Featuring Morpholine or Vinyl Sulfone Moieties

Kinase Target Family Relevant Inhibitor Class/Example Structural Feature of Interest
PI3K/mTOR Pan-PI3K inhibitors (e.g., LY294002, PQR514) nih.govunimi.itmdpi.com Morpholine ring researchgate.netunimi.it
Aurora Kinases Multi-targeted inhibitors (e.g., AT9283) nih.govastx.com Heterocyclic structures nih.gov

Cholinesterase and Monoamine Oxidase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a key strategy in the management of Alzheimer's disease to enhance cholinergic transmission. nih.govmdpi.com Monoamine oxidases (MAOs), which exist as two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to preserve dopamine levels. mdpi.com

The morpholine scaffold is a component of several compounds investigated for neuroprotective activities. A series of morpholine-based chalcones were synthesized and evaluated for their ability to inhibit both MAOs and AChE. nih.govnih.gov Within this series, certain compounds showed potent and selective inhibition of MAO-B, while others demonstrated dual-acting inhibition of both MAO-B and AChE. nih.govnih.gov For example, the compound designated MO1, an unsubstituted 1-(4-morpholinophenyl)prop-2-en-1-one, was a highly potent and selective MAO-B inhibitor, whereas compound MO5 was identified as a dual-acting inhibitor. nih.govnih.gov Kinetic studies revealed that these inhibitions could be reversible and of a mixed or competitive nature. nih.gov Furthermore, novel quinoline (B57606) derivatives bearing a morpholine group have also been synthesized and shown to possess significant AChE inhibitory activity, with some compounds exhibiting potency comparable to the reference drug galantamine. mdpi.com

The vinyl sulfone moiety is a well-established reactive group, or "warhead," capable of forming covalent bonds with nucleophilic residues in enzyme active sites. scispace.com This irreversible binding mechanism is a hallmark of many potent enzyme inhibitors. The combination of the morpholine ring, a scaffold present in known cholinesterase and MAO inhibitors, with the reactive vinyl sulfone group in this compound suggests its potential as a candidate for investigation in the context of neurodegenerative diseases.

Table 1: Inhibitory Activities of Selected Morpholine-Containing Compounds against MAO and AChE This table is interactive. You can sort and filter the data.

Compound ID Target Enzyme IC₅₀ (µM) Inhibition Type Selectivity Source
MO1 MAO-B 0.030 Reversible, Mixed MAO-B Selective nih.govnih.gov
MO7 MAO-B 0.25 - MAO-B Selective nih.gov
MO5 AChE 6.1 Reversible, Competitive Dual AChE/MAO-B nih.govnih.gov
MO9 AChE 12.01 Reversible, Noncompetitive - nih.govnih.gov
MO7 MAO-A 7.1 - - nih.govnih.gov
11g AChE 1.94 Mixed-type - mdpi.com
11g BChE 28.37 - - mdpi.com

Factor Xa and Urease Inhibition

Direct factor Xa inhibitors are a class of anticoagulants used to treat and prevent thromboembolic events by directly blocking the activity of Factor Xa, a key enzyme in the coagulation cascade. wikipedia.orgaging-us.com Their mechanism prevents the conversion of prothrombin to thrombin, thus inhibiting fibrin (B1330869) formation. wikipedia.org While specific studies on this compound as a Factor Xa inhibitor are not prominent, the exploration of novel scaffolds is ongoing in this therapeutic area. Some data suggests that four-factor prothrombin complex concentrate (4F-PCC) can be used as a reversal agent for FXa inhibitors. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. ekb.eg It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced helps neutralize the acidic environment of the stomach, facilitating colonization. nih.gov Therefore, urease inhibition is an attractive therapeutic strategy for managing infections and related conditions like peptic ulcers and urolithiasis. ekb.eg Research has shown that compounds incorporating a morpholine ring can be potent urease inhibitors. researchgate.net For instance, morpholine-thiophene hybrid thiosemicarbazones have been synthesized and found to be significantly more potent than the standard inhibitor thiourea. researchgate.net The vinyl sulfone group's ability to act as a Michael acceptor could potentially allow this compound to form a covalent bond with the thiol group of the cysteine residue in the active site of urease, a common mechanism for irreversible inhibition. scispace.com

Table 2: Inhibitory Activity of Selected Morpholine Hybrids against Urease This table is interactive. You can sort and filter the data.

Compound Class Lead Compound IC₅₀ (µM) Inhibition Type Source
Morpholine-thiophene hybrids 5g 3.80 ± 1.9 Uncompetitive researchgate.net
Dihydropyrimidine phthalimide (B116566) hybrids 10g 12.6 ± 0.1 - ekb.eg
Thiourea (Standard) - 21.0 - 23.0 - ekb.egresearchgate.net

β-Secretase (BACE-1) and γ-Secretase Inhibition

The accumulation of amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. embopress.org This peptide is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE-1) and γ-secretase. researchgate.netbachem.com Consequently, inhibiting these secretases is a major therapeutic strategy aimed at reducing Aβ production. bachem.comalzforum.org

The morpholine scaffold has been incorporated into molecules designed as γ-secretase inhibitors (GSIs). researchgate.netnih.gov Specifically, a series of substituted 4-morpholine N-arylsulfonamides were developed and shown to effectively inhibit γ-secretase, leading to a significant reduction of Aβ levels in animal models. researchgate.netnih.gov Similarly, aryl sulfone structures have been identified as a class of γ-secretase inhibitors. nih.gov The presence of both a morpholine ring and a sulfone group in this compound makes it structurally related to these known inhibitor classes.

While BACE-1 also belongs to the aspartyl protease family, inhibitors are often designed to mimic the transition state of the APP cleavage site. researchgate.netbachem.com The vinyl sulfone group in this compound is a reactive electrophile that could potentially interact with nucleophilic residues in the active sites of these proteases, suggesting a possible, albeit unexplored, inhibitory role. The development of BACE inhibitors has faced challenges due to off-target effects, highlighting the need for new chemical approaches. alzforum.org

Activity-Based Protein Profiling (ABPP) Applications

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes specially designed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.govnih.gov These activity-based probes (ABPs) typically form a covalent bond with the active site of a target enzyme, allowing for subsequent detection and identification. nih.govwikipedia.org

Design and Synthesis of Vinyl Sulfone-Based ABPP Probes

A standard activity-based probe consists of three key components: a reactive group (or "warhead") that covalently modifies the enzyme, a reporter tag (e.g., biotin (B1667282) or a fluorophore) for visualization or enrichment, and a linker connecting the two. wikipedia.orgrsc.org The vinyl sulfone moiety serves as an excellent warhead for ABPP probes. scispace.comresearchgate.net It functions as a Michael acceptor, reacting with nucleophilic amino acid residues, most notably cysteine, in the active sites of enzymes. scispace.comrsc.org This reactivity has been exploited to design a wide range of ABPs targeting various enzyme classes. scispace.comresearchgate.net

Vinyl sulfone-containing peptides have been synthesized to target cysteine proteases. researchgate.net Probes have also been developed where the vinyl sulfone warhead is coupled to a recognition element, such as a truncated ubiquitin, to specifically target deubiquitinating enzymes (DUBs). nih.govnih.gov In the context of this compound, the vinyl sulfone group acts as the reactive warhead, while the morpholine ring could function as part of the linker or as a specificity-determining element, influencing the probe's interaction with the target protein.

Elucidation of Target Enzyme Activities

Vinyl sulfone-based ABPs have been instrumental in studying the activity of numerous enzymes. They are particularly well-suited for profiling cysteine proteases, such as cathepsins and deubiquitinating enzymes. scispace.complos.org For example, a ubiquitin vinyl sulfone (Ub-VS) probe was a critical tool in the study of DUB function, enabling the specific labeling and identification of these enzymes in complex cell lysates. nih.gov

Furthermore, the utility of vinyl sulfones extends beyond cysteine proteases. Peptide vinyl sulfones have been adapted to serve as proteasome-directed ABPs, where they selectively engage a catalytic threonine nucleophile in the proteasome's active sites. researchgate.netnih.gov By creating libraries of these probes with varying peptide sequences, researchers have gained insights into the substrate specificity of different proteasomal subunits. researchgate.net Aryl vinyl sulfone probes have also been developed to investigate the activity of protein tyrosine phosphatases (PTPs). scispace.comresearchgate.net These examples underscore the versatility of the vinyl sulfone warhead in designing probes to elucidate the functional roles of diverse enzyme families in cellular physiology and disease. scispace.com

Orthogonal Labeling Strategies for Proteomics

A significant advancement in ABPP is the development of two-step or orthogonal labeling strategies. nih.gov This approach is particularly useful for creating probes that can enter living cells. Instead of attaching a bulky reporter tag like biotin directly to the probe, a small, bio-inert chemical handle (a "mini-tag") is incorporated. nih.gov After the probe has labeled its target enzyme within the cell, the cells are lysed, and a reporter molecule is attached to the mini-tag via a highly specific bioorthogonal chemical reaction. nih.gov

The vinyl sulfone framework is readily adaptable for these strategies. Probes can be synthesized to include an azide (B81097) or alkyne group as the mini-tag. scispace.comnih.gov This allows for subsequent labeling using well-established bioorthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," or the Staudinger ligation. scispace.comnih.gov For instance, azide-containing vinyl sulfone probes have been used to profile proteasomal activity in living cells, with detection accomplished by Staudinger ligation to a phosphine-containing reporter tag. researchgate.netnih.gov This two-step method overcomes the poor cell permeability of probes that are pre-labeled with bulky tags like biotin. nih.gov More complex strategies have even used multiple orthogonal reactions to label different proteasome subunits simultaneously. nih.gov Azabicyclic vinyl sulfones have also been developed as reagents that enable both cysteine-selective protein modification and subsequent bioorthogonal ligation. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Morpholine Ring Conformation on Biological Activity

The morpholine ring predominantly adopts a chair conformation, which is the most energetically favorable arrangement. This chair conformation can exist in two main forms, distinguished by the orientation of the substituent on the nitrogen atom (in this case, the vinylsulfonyl group) as either equatorial or axial. acs.orgnih.gov The preference for a particular conformation can significantly impact the molecule's biological activity by affecting how it interacts with its biological target. acs.org For instance, the flexible nature of the morpholine ring, allowing for an equilibrium between chair-like and skew-boat topologies, can be advantageous for optimizing the positioning of other parts of the molecule within a binding site. acs.orgnih.gov

Table 1: Conformational Properties of the Morpholine Ring and Their Influence on Bioactivity

PropertyDescriptionImpact on Biological Activity
Predominant Conformation The morpholine ring typically exists in a low-energy chair conformation. Provides a stable and predictable three-dimensional scaffold for the molecule.
Conformational Flexibility The ring can interconvert between different chair and boat forms. acs.orgnih.govAllows the molecule to adapt its shape to fit into various enzyme or receptor binding sites.
Hydrogen Bonding The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor. acs.orgnih.govCan form crucial interactions with amino acid residues in the target protein, enhancing binding affinity.
Hydrophobic Interactions The carbon backbone of the morpholine ring can engage in hydrophobic interactions. acs.orgnih.govContributes to the overall binding energy and can influence selectivity.
Influence on Physicochemical Properties The presence of the morpholine ring can improve solubility and metabolic stability. tandfonline.comresearchgate.netEnhances the drug-like properties of the molecule, improving its pharmacokinetic profile.

Role of the Vinyl Sulfone Electrophilic Center in Target Engagement

The vinyl sulfone moiety is a key functional group in this compound and its analogs, acting as an electrophilic "warhead." researchgate.netrsc.org This electrophilicity is central to the mechanism of action for many of these compounds, particularly their ability to act as covalent inhibitors. researchgate.netbiorxiv.org The vinyl sulfone group is a Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol group of cysteine residues in proteins. mdpi.comacs.org

This covalent modification of target proteins is often irreversible and can lead to potent and sustained biological effects. biorxiv.orgnih.gov The reactivity of the vinyl sulfone can be modulated by the substituents on the molecule. For example, the presence of electron-withdrawing groups on an aromatic ring attached to the vinyl sulfone can increase its electrophilicity, making it more reactive towards nucleophiles. nih.gov Conversely, electron-donating groups can decrease its reactivity. nih.gov

Structure-activity relationship studies have demonstrated that the vinyl sulfone group is often essential for the biological activity of these compounds. nih.govacs.org In studies of vinyl sulfone-based inhibitors, replacement of the vinyl sulfone with a saturated sulfone or an acetamide (B32628) group resulted in a dramatic loss of activity, confirming the critical role of the electrophilic double bond for target engagement. biorxiv.orgacs.org The selectivity of vinyl sulfones for cysteine residues over other nucleophilic amino acids like lysine (B10760008) is another important aspect of their target engagement, which can be influenced by the pH of the surrounding environment. nih.gov

Table 2: Impact of the Vinyl Sulfone Moiety on Biological Activity

FeatureDescriptionConsequence for Target Engagement
Electrophilicity The vinyl sulfone group is an electrophilic Michael acceptor. mdpi.comacs.orgEnables covalent bond formation with nucleophilic residues (e.g., cysteine) on target proteins.
Covalent Modification Forms a stable, often irreversible, covalent bond with the target. biorxiv.orgnih.govLeads to potent and prolonged inhibition of the target's function.
Tunable Reactivity The electrophilicity can be modified by altering other parts of the molecule. nih.govAllows for the optimization of reactivity to enhance potency and reduce off-target effects.
Essential for Activity Removal or modification of the vinyl sulfone often leads to a loss of biological activity. biorxiv.orgacs.orgConfirms its role as the key "warhead" for target interaction.

Rational Design Principles for Optimized Bioactivity

Another important design principle is the optimization of the electrophilicity of the vinyl sulfone group to achieve a balance between reactivity and selectivity. nih.gov The goal is to create a molecule that is reactive enough to covalently modify its intended target but not so reactive that it indiscriminately reacts with other biological molecules, which could lead to toxicity. nih.gov This fine-tuning is often achieved by modifying substituents on an aromatic ring attached to the vinyl sulfone moiety. nih.gov

Furthermore, the incorporation of other heterocyclic rings, such as pyridine (B92270), has been shown to be a successful strategy for enhancing the potency of vinyl sulfone-based Nrf2 activators. mdpi.comresearchgate.net The combination of a morpholine ring and a pyridine ring in the same molecule has led to compounds with superior Nrf2 activation and improved pharmacokinetic profiles. mdpi.com These design principles, which focus on both the "warhead" (the vinyl sulfone group) and the "scaffold" (the morpholine and other ring systems), have been instrumental in the development of potent and selective this compound analogs.

Table 3: Rational Design Strategies for this compound Analogs

Design PrincipleRationaleOutcome
Incorporate a Morpholine Ring To improve physicochemical and pharmacokinetic properties. mdpi.comresearchgate.netEnhanced solubility, metabolic stability, and CNS permeability.
Tune Vinyl Sulfone Electrophilicity To balance reactivity for potent on-target activity and minimal off-target effects. nih.govnih.govOptimized potency and selectivity.
Introduce Additional Heterocycles (e.g., Pyridine) To enhance interactions with the biological target and improve potency. mdpi.comresearchgate.netIncreased Nrf2 activation and improved drug-like properties.
Modify Aromatic Substituents To alter the electronic properties of the vinyl sulfone and explore additional binding interactions. nih.govnih.govModulation of reactivity and potency.

Mechanistic Insights into Biological Activities

The biological effects of this compound and its analogs are rooted in their ability to interact with specific cellular pathways. A primary mechanism of action that has been extensively studied is the activation of the NRF2 pathway, a critical cellular defense mechanism against oxidative stress. Additionally, there is emerging evidence that these compounds may modulate other signaling pathways, such as those involving protein kinases.

NRF2 Pathway Activation Mechanisms

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in the cellular response to oxidative and electrophilic stress. nih.govplos.org Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent degradation by the proteasome. plos.orguniprot.org

Electrophilic compounds, such as those containing a vinyl sulfone group, can activate the NRF2 pathway by covalently modifying specific cysteine residues on KEAP1. frontiersin.orguniprot.orguniprot.org This modification leads to a conformational change in KEAP1, disrupting the KEAP1-NRF2 interaction and preventing the degradation of NRF2. plos.org As a result, newly synthesized NRF2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various target genes. consensus.appnih.gov This leads to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis. nih.gov

Studies on vinyl sulfone derivatives have confirmed that their neuroprotective and anti-inflammatory effects are often mediated through the activation of the NRF2 pathway. nih.govnih.gov The covalent modification of KEAP1 by the electrophilic vinyl sulfone is a key initiating event in this process. frontiersin.orguniprot.org Specific cysteine residues within KEAP1, such as Cys151, Cys273, and Cys288, have been identified as potential targets for electrophilic attack. frontiersin.orgnih.govnih.gov The ability of this compound analogs to activate this protective pathway makes them promising candidates for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders. mdpi.com

Table 4: Key Steps in the NRF2 Pathway Activation by this compound Analogs

StepDescriptionKey Molecules Involved
1. Covalent Modification of KEAP1 The electrophilic vinyl sulfone group reacts with cysteine residues on KEAP1. frontiersin.orguniprot.orguniprot.orgThis compound analog, KEAP1
2. Disruption of KEAP1-NRF2 Interaction The modification of KEAP1 leads to a conformational change that prevents it from binding to and degrading NRF2. plos.orgKEAP1, NRF2
3. NRF2 Accumulation and Nuclear Translocation NRF2 protein levels increase in the cytoplasm and it moves into the nucleus. consensus.appnih.govNRF2
4. ARE Binding and Gene Transcription In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of target genes. consensus.appnih.govNRF2, ARE
5. Upregulation of Cytoprotective Genes Increased expression of antioxidant and detoxification enzymes. nih.govHO-1, NQO1, GCLC, etc.

Modulation of Receptor and Cellular Pathways

While the activation of the NRF2 pathway is a well-established mechanism of action for many vinyl sulfone-containing compounds, there is also evidence to suggest that they may modulate other cellular signaling pathways. The interconnectedness of cellular signaling networks means that the activation of one pathway can have downstream effects on others. nih.gov For example, there is crosstalk between the NRF2 pathway and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. nih.govijbs.comwikipedia.org In some contexts, the PI3K/Akt pathway can be involved in the regulation of NRF2 activity. frontiersin.org

However, the specific non-NRF2 targets of this compound and its analogs are not as well-characterized. Further research is needed to fully elucidate the extent to which these compounds modulate other receptor and cellular pathways and to understand the contribution of these interactions to their biological activities.

Computational Chemistry in Mechanistic Elucidation and Design

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, providing deep insights into molecular behavior that guide experimental work. For this compound, a compound recognized for its reactive vinyl group, computational methods are instrumental in elucidating reaction mechanisms, predicting reactivity, and designing novel derivatives with tailored properties. These in silico approaches allow researchers to understand the intricacies of its interactions at an atomic level, accelerating the development of its applications in medicinal chemistry and chemical biology.

Molecular Docking and Dynamics Simulations

The biological activity of this compound and its analogues often stems from their ability to act as covalent inhibitors. rowansci.com These molecules typically function by forming a permanent covalent bond with a nucleophilic amino acid residue, such as cysteine, within the active site of a target protein. rowansci.com Computational techniques like molecular docking and molecular dynamics (MD) simulations are crucial for understanding and predicting these covalent inhibition events. nih.govbiorxiv.org

Molecular docking is the first step in this computational workflow. It predicts the preferred orientation of the inhibitor when it binds to a protein target, generating a non-covalent complex. biorxiv.org For this compound, docking simulations would place the molecule within the binding pocket, positioning its electrophilic vinyl group in proximity to the target nucleophile. This initial pose is critical for the subsequent covalent reaction to occur.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the non-covalent protein-ligand complex and to explore its conformational landscape over time. nih.govplos.org MD simulations apply the principles of classical mechanics to predict the movement of every atom in the system, providing a dynamic view of the binding event. rug.nl These simulations can reveal whether the initial docked pose is stable or if the inhibitor reorients itself into a more favorable conformation for reaction.

Because the formation of a covalent bond is a chemical reaction involving the breaking and making of bonds, it cannot be modeled by classical MD simulations alone. Therefore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. nih.govnih.gov In a QM/MM simulation, the inhibitor and the key amino acid residues in the active site are treated with computationally intensive but highly accurate quantum mechanics, while the remainder of the protein and solvent are treated with more efficient classical mechanics. nih.gov This approach allows for the detailed modeling of the reaction pathway, including the determination of transition states and activation energies for the covalent bond formation via Michael addition. nih.govnih.gov

Computational StepPurposeInformation Gained
Molecular DockingPredict the initial non-covalent binding pose of the inhibitor in the protein's active site. biorxiv.orgBinding orientation, initial protein-ligand interactions, proximity of reactive groups.
Molecular Dynamics (MD)Assess the stability and dynamics of the non-covalent complex over time. nih.govplos.orgConformational flexibility, stability of the binding pose, role of water molecules, identification of key interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulate the covalent bond-forming reaction. nih.govnih.govReaction mechanism, transition state structures, activation energy barrier, reaction thermodynamics.

Quantum Chemical Calculations for Reactivity Prediction

The reactivity of this compound is dominated by the electrophilic nature of its vinyl group, which acts as a Michael acceptor. nih.govfrontiersin.org The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. nih.gov Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for quantifying this reactivity and predicting how the molecule will behave in chemical reactions. rsc.orgresearchgate.netmdpi.com

One of the most common descriptors derived from quantum chemistry is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). unl.edu For an electrophile like this compound, the LUMO represents the orbital that will accept electrons from a nucleophile. A lower LUMO energy indicates a greater propensity to accept electrons, and therefore, higher reactivity in a Michael addition reaction. nih.gov DFT calculations can accurately predict LUMO energies, allowing for the comparison of reactivity across a series of different Michael acceptors. rsc.org

Beyond simple frontier orbital analysis, DFT can be used to calculate global reactivity indices that provide a more nuanced understanding of electrophilicity. nih.govnih.gov For instance, Parr's global electrophilicity index (ω) is a widely used parameter that quantifies the ability of a molecule to accept electrons. nih.gov A higher ω value corresponds to greater electrophilicity. Studies have shown that such electrophilicity parameters often correlate well with experimentally determined reaction rates for thiol-Michael reactions. nih.govrsc.org Furthermore, DFT calculations can model the entire reaction energy profile, identifying the transition state structures and calculating the activation energy barriers for each step of the reaction, which ultimately govern the reaction kinetics. rsc.org

Quantum Chemical DescriptorDefinitionImplication for Reactivity
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital. unl.eduA lower (more negative) value indicates a stronger ability to accept electrons and thus higher electrophilic reactivity. nih.gov
Electrophilicity Index (ω)A quantitative measure of a molecule's ability to act as an electrophile, derived from HOMO and LUMO energies. nih.govA higher value indicates greater electrophilicity and faster reaction rates with nucleophiles.
Activation Energy (ΔG)The energy barrier that must be overcome for a reaction to occur, calculated from the transition state energy. rsc.orgA lower activation energy corresponds to a faster reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgethz.ch For a class of compounds like the derivatives of this compound, QSAR can be a valuable tool for predicting the activity of untested analogues and guiding the design of more potent inhibitors. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values against a specific enzyme) is compiled. nih.gov Next, a wide range of numerical descriptors that characterize the structural, physicochemical, and electronic properties of each molecule is calculated. nih.govwalisongo.ac.id These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Physicochemical descriptors: Such as LogP (lipophilicity) and polar surface area.

Quantum-chemical descriptors: Including LUMO energy, dipole moment, and atomic charges, which are calculated using semi-empirical or DFT methods. walisongo.ac.id

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best describes the relationship between a subset of these descriptors and the observed biological activity. nih.govrasayanjournal.co.in The final, crucial step is validation, where the model's statistical significance and predictive power are rigorously assessed. nih.gov This is done using internal validation techniques (like leave-one-out cross-validation, yielding a Q² value) and, ideally, by predicting the activity of an external set of compounds not used in model generation. rasayanjournal.co.in The resulting QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives predicted to have the highest activity.

QSAR ComponentDescriptionExample for this compound Derivatives
Dependent VariableThe biological activity being modeled. nih.govLog(1/IC₅₀) for inhibition of a target kinase.
Independent Variables (Descriptors)Calculated numerical properties of the molecules. nih.govwalisongo.ac.idLUMO energy, molecular weight, LogP, specific atomic charges (e.g., on the vinyl carbons).
Mathematical ModelAn equation relating descriptors to activity. nih.gove.g., Log(1/IC₅₀) = c₀ + c₁(LUMO) + c₂(LogP) + ...
Statistical ValidationMetrics to assess the model's quality and predictive ability. nih.govrasayanjournal.co.inSquared correlation coefficient (R²), cross-validated R² (Q²), external validation R² (R²pred).

Advanced Applications in Polymer Science and Materials Chemistry

Polymerization of 4-Vinylsulfonyl-morpholine and Related Monomers

The vinylsulfonyl group is amenable to several polymerization methods, allowing for the creation of a diverse range of polymer architectures.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. pslc.ws The process is initiated by a free radical species, which attacks the carbon-carbon double bond of the monomer, leading to the formation of a new radical that propagates by adding to subsequent monomer units. pslc.wssemanticscholar.org This chain reaction continues until termination occurs through mechanisms like coupling or disproportionation. pslc.ws

While specific studies focusing exclusively on the free radical homopolymerization of this compound are not extensively detailed in the provided literature, the behavior of analogous vinyl sulfone and morpholine-containing monomers offers significant insight. For instance, the free radical polymerization of 4-Vinylbenzylphenylsulfone has been successfully investigated to create new polysulfone polymers. researchgate.net Similarly, morpholine-modified polyacrylamide derivatives have been synthesized through free radical polymerization, demonstrating that the morpholine (B109124) ring can be incorporated into macromolecular backbones to impart specific properties, such as polymerization-induced emission. nih.gov The vinyl sulfonyl group can undergo radical polymerization, often with comonomers like acrylates. fujifilm.com

Monomer Type Initiator/Method Key Findings Reference
Vinyl Monomers (General)Benzoyl peroxide, AIBNForms a wide range of common polymers like polystyrene and poly(methyl methacrylate). pslc.ws pslc.ws
4-VinylbenzylphenylsulfoneFree radical polymerization (AIBN)Successful synthesis of a novel polysulfone polymer with number-average molecular weights (Mn) in the range of 70,100 - 73,100 g/mol . researchgate.net researchgate.net
Morpholine-modified acrylamideFree radical polymerizationResulting polymers exhibit significant polymerization-induced emission (PIE) properties due to the aggregation of morpholine rings. nih.gov nih.gov

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization, allow for precise control over polymer molecular weight, architecture, and dispersity. mdpi.com These methods suppress chain termination by establishing a dynamic equilibrium between active propagating radicals and dormant species. mdpi.com

The incorporation of this compound into copolymers via controlled methods can produce well-defined materials with tailored properties. By selecting specific co-monomers, researchers can fine-tune characteristics such as solubility, thermal stability, and stimuli-responsiveness. For example, RAFT polymerization has been used to create complex copolymers containing monomers with varied functionalities. mdpi.comresearchgate.net A particularly advanced strategy involves using porous coordination polymers (PCPs) as templates to regulate the monomer sequence during free-radical copolymerization, achieving a highly ordered structure. nih.gov This method has been used to create copolymers of styrene (B11656) derivatives and acrylonitrile (B1666552) with a predominant repetitive sequence. nih.gov Such precise control over the monomer sequence in a copolymer containing this compound could lead to materials with highly specific functions.

Technique Description Potential Application for this compound Reference
RAFT Reversible Addition-Fragmentation Chain Transfer. Uses a chain transfer agent to mediate polymerization.Synthesis of block copolymers or statistical copolymers with controlled molecular weight and narrow distribution. mdpi.com mdpi.com
ATRP Atom Transfer Radical Polymerization. Uses a transition metal catalyst to reversibly activate and deactivate polymer chains.Creation of well-defined homopolymers and copolymers with complex architectures. mdpi.com mdpi.com
Template Polymerization Utilizes a structured template, like a porous coordination polymer, to guide monomer placement.Production of sequence-regulated copolymers where the morpholine units are placed at specific intervals along the polymer chain. nih.gov nih.gov

The electron-deficient vinylsulfonyl group makes this compound an excellent candidate for step-growth polymerization via the oxa-Michael addition reaction. d-nb.info This reaction involves the nucleophilic addition of an alcohol (an O-nucleophile) across the activated double bond of a Michael acceptor, such as a vinyl sulfone. d-nb.inforsc.org When bifunctional or polyfunctional alcohols (diols, triols) are reacted with monomers containing vinyl sulfone groups, a polyaddition reaction occurs, resulting in the formation of poly(ether-sulfone)s. rsc.org

This method is highly efficient and can often be performed under mild, solvent-free conditions. tugraz.at For example, the oxa-Michael polyaddition of divinyl sulfone with various diols proceeds rapidly in the presence of a suitable catalyst to form polymers. tugraz.at By using this compound in such a reaction with a diol, it is possible to synthesize linear polymers where the morpholine functionality is regularly incorporated into the poly(ether-sulfone) backbone. Using a tri-functional alcohol like glycerol (B35011) would lead to a cross-linked polymer network. tugraz.at

Reactants Catalyst Type Polymer Type Key Features Reference
Diol + Divinyl SulfoneOrganocatalysts (e.g., DMAP)Linear or Macrocyclic Poly(ether-sulfone)Atom-economic reaction, can proceed under solvent-free conditions. tugraz.at tugraz.at
Vinylsulfonylethanol (AB monomer)Organic & Inorganic BasesAliphatic PolyethersulfoneForms polymers with excellent heat resistance (degradation >300 °C). rsc.org rsc.org
Triol (e.g., Glycerol) + Divinyl SulfoneNucleophilic InitiatorsCross-linked (Duroplastic) Poly(ether-sulfone)Forms a rigid, thermosetting polymer network. tugraz.at tugraz.at

Functional Materials Development

The distinct reactivity of the vinylsulfonyl group and the functionality of the morpholine ring enable the use of this compound in creating specialized materials through surface modification and network formation.

The vinylsulfonyl group is highly effective for the covalent immobilization of molecules onto various surfaces. nih.gov This is typically achieved through a Michael-type addition reaction where nucleophilic groups present on a substrate (e.g., -OH, -NH2, -SH) attack the vinyl group. nih.gov This method is versatile and has been successfully used to functionalize surfaces like gold, glass, and other hydroxyl-bearing substrates. nih.govresearchgate.net

Using this compound, surfaces can be endowed with the specific properties of the morpholine moiety. For example, a hydroxyl-terminated self-assembled monolayer (SAM) on a gold substrate can be activated and then reacted with this compound. nih.gov The vinylsulfonyl group would covalently bind to the surface hydroxyls, leaving the morpholine group exposed. This process allows for the creation of surfaces with tailored wettability, polarity, and potential for further chemical interactions. The choice of surface ligand and functionality is critical for achieving the desired therapeutic or material outcomes. nih.gov

Substrate Surface Group Reaction Type Resulting Functionality Reference
Gold (Au) with 11-mercaptoundecanolHydroxyl (-OH)Michael AdditionMorpholine-terminated surface nih.gov
GlassHydroxyl (-OH)Michael Addition via silane (B1218182) couplingMorpholine-functionalized glass researchgate.net
Polymeric NanoparticlesHydroxyl (-OH), Amine (-NH2)Michael AdditionNanoparticles with morpholine surface groups nih.govmdpi.com

Cross-linking involves the formation of covalent bonds between polymer chains to create a three-dimensional network. wikipedia.org This process transforms linear polymers into materials that are typically more rigid, thermally stable, and chemically resistant. specialchem.com As a monomer with a single vinyl group, this compound itself acts as a chain builder rather than a cross-linker in radical polymerization.

However, it can be integral to the formation of cross-linked networks in two primary ways:

Copolymerization with a Cross-linker: this compound can be copolymerized with a multifunctional monomer (a cross-linking agent) that has two or more polymerizable groups, such as N,N'-Ethylenebis[2-(vinylsulfonyl) acetamide]. fujifilm.com During polymerization, the monofunctional this compound is incorporated into the growing polymer chains, while the difunctional cross-linker connects different chains together, forming a network. researchgate.net

Step-Growth Polymerization with a Polyfunctional Monomer: In step-growth reactions like the oxa-Michael polyaddition, this compound can form a cross-linked network when reacted with a co-monomer that has more than two reactive sites, such as a triol (e.g., glycerol). tugraz.at Each triol molecule can react with three vinylsulfonyl groups, creating a branch point that leads to a durable, thermosetting material. tugraz.at

The density of these cross-links is a critical parameter that dictates the final properties of the material, from soft hydrogels to rigid thermosets. specialchem.com

Property Linear Polymer (from this compound) Cross-linked Network (incorporating this compound) Reference
Structure Long, individual polymer chains.3D network of interconnected chains. specialchem.com specialchem.com
Solubility Generally soluble in appropriate solvents.Insoluble, but may swell in compatible solvents.
Mechanical Properties Thermoplastic, can be remolded with heat.Thermosetting, more rigid, higher tensile strength, does not melt. wikipedia.orgspecialchem.com wikipedia.orgspecialchem.com
Thermal Stability Lower melting point and glass transition temperature (Tg).Higher thermal stability, elevated or absent melting point, higher Tg. specialchem.com specialchem.com

Preparation of Functional Polymeric Reagents

The synthesis of functional polymers, which act as reagents or scaffolds for subsequent chemical transformations, is a significant area of materials science. labinsights.nl this compound serves as a valuable building block in this context. The vinyl sulfonyl group is a potent Michael acceptor, readily undergoing addition reactions with nucleophiles such as amines and thiols. rsc.org This reactivity is central to its use in creating polymeric reagents.

Polymers can be prepared with pendant vinyl sulfone groups derived from monomers like this compound. These polymers then serve as macromolecular platforms for covalent immobilization of other molecules. The process often involves polymerization of the vinyl group, leaving the reactive sulfonyl-activated double bond available for post-polymerization modification. researchgate.netresearchgate.net This strategy allows for the attachment of various functional units, transforming the polymer into a site-specific reagent. google.com

A key application is in bioconjugation. For example, vinyl sulfone-functionalized amphiphilic block copolymers have been synthesized and blended with polymers like poly(D,L-lactide-co-glycolide) (PLGA) to produce functionalized nanoparticles. researchgate.net These nanoparticles can then react with thiol-containing ligands, such as cysteine-terminated proteins or peptides, to form stable thioether linkages. This approach exemplifies the use of a vinyl sulfone-containing polymer as a reagent for attaching biologically active molecules to a nanomaterial platform. researchgate.net

Polymer TypePreparation MethodFunctional GroupApplication
Amphiphilic Block CopolymerRing Opening Polymerization (ROP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, followed by modification with divinyl sulfone. researchgate.netVinyl Sulfone (VS)Covalent attachment of thiol-containing ligands (e.g., VNAR) to nanoparticles for targeted therapeutics. researchgate.net
Poly(pentafluorophenyl 4-vinylbenzene sulfonate)Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netActivated Sulfonic EsterPost-polymerization functionalization with various amines to yield sulfonamides. researchgate.net

Advanced Materials with Specific Properties

The incorporation of this compound and related vinyl sulfone structures into polymers can impart specific functionalities, leading to advanced materials for diverse applications, from electronics to medicine.

Optoelectronic Materials and Chromophores

While the this compound unit itself is not a traditional chromophore, its derivatives are instrumental in the synthesis of functional dyes and optoelectronic materials. nih.gov A chromophore is the part of a molecule responsible for its color by absorbing light in the visible spectrum. wikipedia.org The electronic properties of such materials can be finely tuned through molecular design. sioc-journal.cnrsc.orgmdpi.com

Recent synthetic methods have demonstrated that sulfonyl fluorides can be converted into S(VI) radicals, which then react with alkenes to produce vinyl sulfones. nih.gov This radical sulfonylation process is a powerful tool for creating complex molecules. The resulting vinyl sulfone products have been successfully utilized as precursors for new dyes and functional polymers. nih.govresearchgate.net For instance, divinyl sulfone derivatives have been shown to act as chromophores, indicating the potential for polymers incorporating such structures to exhibit specific optical properties relevant for optoelectronic devices. nih.gov The sulfonyl group can influence the electronic distribution within a conjugated system, thereby modifying the absorption and emission characteristics of the material. scielo.org.mx

Material ClassSynthetic StrategyRole of Vinyl SulfonePotential Application
Vinyl Sulfone DyesRadical sulfonylation via photoredox catalysis, coupling sulfonyl fluorides with alkenes. nih.govActs as a key structural component of the chromophore. nih.govDyes, optoelectronic materials. nih.govmdpi.com
Functional PolymersPolymerization of vinyl sulfone-containing monomers. nih.govProvides specific electronic properties to the polymer backbone or side chains. nih.govAdvanced polymeric materials with tailored optical properties. nih.gov

Polymeric Scaffolds for Bio-related Applications (e.g., Gene Delivery)

Polymeric scaffolds are crucial in tissue engineering and regenerative medicine, providing structural support for cell growth and a vehicle for delivering bioactive molecules. frontiersin.orgmdpi.comnih.gov The ability to functionalize these scaffolds with biological cues is paramount to their success. The reactivity of the vinyl sulfone moiety makes it an excellent candidate for creating functional biomaterials.

The vinyl sulfone group readily reacts with endogenous thiols found in proteins (specifically, cysteine residues) and other biomolecules under physiological conditions. This specific and efficient conjugation chemistry is harnessed to anchor proteins, peptides, and other bioactive agents to a polymer scaffold. researchgate.net For instance, scaffolds functionalized with vinyl sulfone groups can immobilize growth factors to promote tissue regeneration or attach targeting ligands to direct nanoparticles to specific cells. researchgate.netnih.gov

In the context of gene delivery, the cationic nature of certain polymers allows for efficient complexation with negatively charged nucleic acids like plasmid DNA (pDNA). frontiersin.org While this compound itself does not impart a positive charge, polymers incorporating this moiety can be further modified with cationic groups. Alternatively, the vinyl sulfone group can be used to attach gene-carrying complexes or targeting molecules to a larger scaffold system, creating a "gene-activated matrix." frontiersin.org This allows for the localized and sustained delivery of genetic material to cells within a tissue-engineered construct, enhancing transfection efficiency and promoting specific cellular responses. rsc.orgfrontiersin.org

Scaffold/PlatformFunctionalization ChemistryBio-related ApplicationResearch Finding
Polymeric NanoparticlesMichael addition of cysteine thiols to vinyl sulfone groups on the nanoparticle surface. researchgate.netTargeted Drug/Ligand DeliveryVNAR-functionalized nanoparticles maintained specific affinity to their target antigen, demonstrating the platform's potential for therapeutic development. researchgate.net
Poly(ester) MicellesThiol-yne reaction on a precursor polymer to introduce cysteamine. rsc.orgGene DeliveryPost-modification of polymers yielded polyelectrolytes suitable for gene delivery and cell penetration. rsc.org
General Polymeric ScaffoldsCovalent attachment of biomolecules via vinyl sulfone-thiol reaction. researchgate.netTissue EngineeringProvides a method for immobilizing bioactive molecules (e.g., growth factors) to support cell adhesion, proliferation, and differentiation. frontiersin.orgnih.gov

Analytical Methodologies for Research on 4 Vinylsulfonyl Morpholine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 4-Vinylsulfonyl-morpholine from reaction mixtures, starting materials, and byproducts, as well as for its precise quantification. The choice between liquid and gas chromatography is dictated by the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound, a compound with moderate polarity and a UV-absorbing chromophore in its vinylsulfonyl group. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses. unige.ch In this setup, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. The morpholine (B109124) ring imparts hydrophilicity, while the vinylsulfonyl group contributes to its polarity and also provides a site for UV detection. Method development would involve optimizing the mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), stationary phase chemistry (such as C18 or C8), and detector settings to achieve optimal resolution and sensitivity. cellmosaic.com For more complex separations, such as resolving chiral isomers if applicable, chiral stationary phases could be employed. tesisenred.net

A typical set of HPLC conditions for the analysis of this compound is detailed in the table below.

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for separating small to medium polarity organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution, e.g., 20-80% B over 15 min. Formic acid aids in protonation and improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Detection at ~210 nm, corresponding to the vinyl group absorbance. DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent compound, morpholine, is often derivatized to improve its volatility and chromatographic behavior, this compound, with a molecular weight of 177.22 g/mol , may be amenable to direct GC-MS analysis. nih.govnih.govbldpharm.com Its analysis would be comparable to that of similar molecules like 4-(Phenylsulfonyl)morpholine, for which GC-MS data exists. nih.gov

For GC-MS analysis, the sample is vaporized in an injector and separated on a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification. The fragmentation pattern would be expected to show characteristic losses, such as the vinyl group (C₂H₃•), the entire vinylsulfonyl moiety (C₂H₃SO₂•), and fragmentation of the morpholine ring.

Below are plausible parameters for a GC-MS method.

ParameterConditionPurpose
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, low-bleed, nonpolar column suitable for a wide range of analytes.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100°C, hold 1 min, ramp to 280°C at 15°C/minTemperature program to separate the analyte from solvents and impurities.
Carrier Gas Helium, 1.2 mL/minInert carrier gas for transporting the analyte through the column.
Ionization Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
MS Scan Range 40-300 m/zMass range to capture the molecular ion and key fragment ions.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. spectroscopyonline.com This can be done to increase volatility for GC, improve separation in chromatography, or enhance detection by adding a chromophore or fluorophore. americanpharmaceuticalreview.commdpi.com

For this compound, derivatization can be approached in two main ways. First, although the compound has a native UV chromophore, its sensitivity could be enhanced for trace-level detection by attaching a fluorescent tag. This is typically achieved by reacting the analyte with a derivatizing agent that contains a highly fluorescent group. ddtjournal.com

A more powerful strategy involves leveraging the reactivity of the vinyl group. As a Michael acceptor, the β-carbon of the vinyl group is electrophilic and susceptible to nucleophilic attack. This reaction can be exploited to "tag" the molecule. For instance, reacting this compound with a thiol-containing fluorophore (e.g., fluorescein-thiol) under basic conditions would yield a highly fluorescent, stable thioether adduct, significantly lowering the limit of detection in HPLC-fluorescence analysis.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful click chemistry reaction that involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile. nih.govsigmaaldrich.com It is crucial to note that this compound is a vinyl sulfone (R-SO₂-R'), not a sulfonyl fluoride, and therefore does not directly participate in the canonical SuFEx reaction.

However, the underlying principle of using highly reliable reactions for "tagging" is applicable. The vinyl sulfone group is a potent and selective electrophile that readily undergoes Michael addition with nucleophiles. scispace.comnih.gov This reactivity is orthogonal to many other functional groups, lending it "click-like" characteristics. In an analytical context, this allows for the specific tagging of this compound. For example, a primary or secondary amine containing a biotin (B1667282) tag could be reacted with this compound. The resulting biotinylated adduct could then be used for affinity-based purification or detection, a common strategy in chemical biology that parallels the utility of SuFEx for bioconjugation. dntb.gov.ua This approach makes the vinyl sulfone moiety a valuable handle for analytical tagging, even without involving a direct SuFEx reaction. scispace.com

Advanced Spectroscopic Characterization for Structural and Mechanistic Studies

Beyond chromatography, a full suite of spectroscopic techniques is necessary to unambiguously confirm the identity and structure of this compound and to study its behavior in chemical reactions. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the vinyl protons (typically between 6-7 ppm) and the two distinct sets of protons on the morpholine ring. The ¹³C NMR spectrum would similarly provide signals for the vinyl carbons and the carbons of the morpholine ring. rsc.org Advanced 2D NMR techniques (like COSY and HSQC) can be used to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include the asymmetric and symmetric stretches of the sulfonyl group (O=S=O) around 1350 and 1160 cm⁻¹, respectively, and the C=C stretch of the vinyl group around 1620 cm⁻¹.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, which can be used to confirm the elemental composition with high confidence. As mentioned in the GC-MS section, the fragmentation pattern provides structural information.

X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state. anton-paar.comnih.gov This technique can reveal precise bond lengths, bond angles, and the conformation of the morpholine ring, offering unparalleled insight into its molecular architecture. caltech.edu

A summary of expected spectroscopic data is provided below.

TechniqueExpected Data/FeaturesInformation Provided
¹H NMR Signals at ~6.0-7.0 ppm (vinyl H) and ~3.0-4.0 ppm (morpholine H)Confirms presence of key proton environments and their connectivity.
¹³C NMR Signals at ~125-140 ppm (vinyl C) and ~45-70 ppm (morpholine C)Confirms the carbon skeleton of the molecule. rsc.org
IR Spectroscopy Strong absorptions at ~1350 cm⁻¹ & ~1160 cm⁻¹ (S=O stretch); ~1620 cm⁻¹ (C=C stretch)Identification of sulfonyl and vinyl functional groups.
HRMS (ESI+) [M+H]⁺ ion with m/z corresponding to C₆H₁₂NO₃SUnambiguous confirmation of the elemental formula.
X-ray Crystallography Precise bond lengths, angles, and solid-state conformationDefinitive 3D molecular structure. anton-paar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

In ¹H NMR, the chemical shift (δ) of each proton provides information about its local electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity), governed by spin-spin coupling, reveals the number of neighboring protons. For this compound, specific chemical shifts would be expected for the protons of the morpholine ring and the vinyl group. The protons on the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would appear at distinct chemical shifts. The vinyl group would exhibit characteristic signals for its olefinic protons, with their coupling constants providing stereochemical information.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the morpholine ring would be influenced by the neighboring heteroatoms, while the sp²-hybridized carbons of the vinyl group would appear in the characteristic downfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted ranges based on general principles and data for similar structures like N-substituted morpholines.)

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Morpholine H (next to O)¹H3.6 - 3.8Triplet
Morpholine H (next to N)¹H3.0 - 3.3Triplet
Vinyl H (α to SO₂)¹H6.5 - 6.8Doublet of doublets
Vinyl H (β to SO₂, cis)¹H5.8 - 6.1Doublet
Vinyl H (β to SO₂, trans)¹H6.1 - 6.4Doublet
Morpholine C (next to O)¹³C65 - 70-
Morpholine C (next to N)¹³C45 - 50-
Vinyl C (α to SO₂)¹³C135 - 140-
Vinyl C (β to SO₂)¹³C125 - 130-

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. HRMS measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the calculation of a unique elemental formula.

For this compound, HRMS would provide the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm its elemental composition (C₆H₁₁NO₃S). The high resolution distinguishes the compound from other molecules that may have the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion of this compound would likely involve characteristic losses of the morpholine ring, the vinyl group, or the sulfonyl moiety. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Predicted HRMS Data for this compound (Note: As specific experimental data is not publicly available, this table is based on theoretical calculations.)

Attribute Value
Molecular FormulaC₆H₁₁NO₃S
Theoretical Exact Mass177.0460 Da
Common Fragmentation PathwaysLoss of vinyl group (-C₂H₃), Loss of morpholine ring (-C₄H₈NO), Cleavage of C-S and S-N bonds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. For this compound, characteristic IR absorption bands would be expected for the sulfonyl group (S=O stretches), the vinyl group (C=C and =C-H stretches), and the morpholine ring (C-O, C-N, and C-H stretches). The strong, characteristic absorptions of the sulfonyl group are typically found in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) regions.

Raman spectroscopy is a light scattering technique. A Raman signal arises when a molecular vibration causes a change in the polarizability of the molecule's electron cloud. Raman spectroscopy is particularly useful for identifying non-polar bonds, such as the C=C bond of the vinyl group, which would show a strong signal.

Together, IR and Raman spectra provide a comprehensive fingerprint of the functional groups within this compound, confirming the presence of the key structural components.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: As specific experimental data is not publicly available, these are predicted ranges based on characteristic functional group frequencies.)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Vinyl Group=C-H Stretch3100 - 30003100 - 3000
Vinyl GroupC=C Stretch1650 - 1630 (weak to medium)1650 - 1630 (strong)
Morpholine RingC-H Stretch2980 - 28502980 - 2850
Sulfonyl GroupS=O Asymmetric Stretch1350 - 1300 (strong)1350 - 1300 (weak)
Sulfonyl GroupS=O Symmetric Stretch1160 - 1120 (strong)1160 - 1120 (weak)
Morpholine RingC-O Stretch1130 - 10701130 - 1070
Morpholine RingC-N Stretch1220 - 10201220 - 1020

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for vinyl sulfones, including 4-vinylsulfonyl-morpholine, is a key area of future research. Traditional methods often rely on harsh conditions or expensive metal catalysts. organic-chemistry.org Emerging strategies are focused on green chemistry principles to minimize waste and energy consumption.

Key areas of development include:

Photocatalysis: Visible-light-mediated synthesis offers a sustainable alternative to traditional methods. bohrium.com The use of photocatalysts like nano Cu2O/TiO2 enables the direct sulfonylation of alkenes with sulfonyl chlorides at room temperature, avoiding the need for hazardous reagents. bohrium.com

Catalyst-Free Reactions: Phosphoric acid-mediated decarboxylative coupling of sodium sulfinates with phenylpropiolic acids provides a metal-free and operationally simple route to vinyl sulfones. organic-chemistry.org This method boasts high efficiency and broad substrate compatibility. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. A notable example is the hydrosulfonylation of alkynes using aryl diazonium salts, K2S2O5, and thiophenols, which proceeds at room temperature without any metal catalysts or additives. rsc.org

Flow Chemistry: Continuous flow synthesis is being explored for the large-scale production of specialty chemicals, including building blocks for metal-organic frameworks (MOFs). rsc.org This technology offers advantages in terms of safety, scalability, and process control.

Synthetic StrategyKey FeaturesCatalyst/ReagentsReference
Photocatalysis Visible-light mediated, room temperatureNano Cu2O/TiO2 bohrium.com
Decarboxylative Coupling Catalyst-free, environmentally friendlyPhosphoric acid, sodium sulfinates organic-chemistry.org
Multicomponent Hydrosulfonylation Metal-catalyst and additive-free, room temperatureAryl diazonium salts, K2S2O5, thiophenols rsc.org

Exploration of Unconventional Reactivity and Catalysis

Beyond established synthetic applications, researchers are exploring the unconventional reactivity of vinyl sulfones to access novel chemical space. This includes their use in innovative catalytic systems and cycloaddition reactions.

Future research in this area may focus on:

Dual Warhead Inhibitors: The incorporation of a vinyl sulfonyl fluoride (B91410) moiety into a peptide backbone creates a "dual warhead" capable of a combined attack on target enzymes. uu.nl This concept could lead to inhibitors with enhanced duration and selectivity of action. uu.nl

Cycloaddition Reactions: Alkynyl sulfonamides, related to vinyl sulfones, undergo 1,3-dipolar cycloaddition reactions with nitrones and nitrile oxides to form novel dihydroisoxazole (B8533529) and 4,5-dihydroisoxazole derivatives, respectively. ucl.ac.uk These reactions proceed with high regioselectivity and yield products with potential biological activity. ucl.ac.uk

Organocatalysis: Morpholine (B109124) can be used as a catalyst for the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes, demonstrating the potential for the morpholine moiety to participate directly in catalytic transformations. researchgate.net

Integration with Advanced Chemical Biology Platforms

The unique reactivity of the vinylsulfonyl group makes it an attractive tool for chemical biology. Future research will focus on integrating this compound and its analogs into advanced platforms for studying biological systems.

Key integration points include:

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to study enzyme function directly in complex biological systems. The electrophilic nature of the vinylsulfonyl group makes it suitable for designing probes that covalently modify specific classes of enzymes.

Covalent Drug Discovery: The development of covalent inhibitors that form a permanent bond with their target protein is a major focus in drug discovery. elifesciences.org The vinylsulfonyl moiety serves as a "warhead" that can react with nucleophilic residues in a protein's active site. elifesciences.orgbiorxiv.org

Chemoproteomic Profiling: Sulfur(VI) fluorides (SVI-F), which can be derived from vinyl sulfonyl compounds, are being profiled as reactive functionalities for chemoproteomic studies. acs.org These electrophiles can covalently capture multiple amino acid residues, expanding the scope of the ligandable proteome beyond traditional cysteine-reactive probes. acs.org

Design of Targeted Covalent Inhibitors with Enhanced Selectivity

A significant future direction lies in the rational design of targeted covalent inhibitors (TCIs) based on the this compound scaffold. The goal is to develop drugs with high potency and selectivity, thereby minimizing off-target effects.

Strategies to achieve this include:

Pre-Vinylsulfone Prodrugs: Designing prodrugs that convert to the active vinylsulfonyl form only at the target site can enhance selectivity. nih.govnih.govelifesciences.org For instance, sulfonylethyl esters and carbamates have been investigated as "pre-vinylsulfone" warheads that are activated within the microenvironment of a tumor. nih.govnih.govelifesciences.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for optimizing the peptide or small molecule backbone of vinyl sulfone inhibitors to achieve high affinity and selectivity for the target protein. nih.gov

Modulating Electrophilicity: Fine-tuning the electrophilicity of the vinylsulfonyl warhead is critical. Vinyl sulfonimidamides have emerged as a class of electrophiles whose reactivity can be modulated by altering the substituents on the imidic nitrogen, allowing for a range of reactivities. researchgate.net

Inhibitor TypeWarheadTarget ClassKey FeatureReference
Pre-Vinylsulfone Prodrugs Sulfonylethyl esters/carbamatesCarbonic Anhydrase IXTumor-specific activation nih.govnih.govelifesciences.org
Peptidyl Vinyl Sulfones Phenyl vinyl sulfoneCysteine ProteasesOptimized peptide backbone for selectivity nih.gov
Vinylsulfonamides VinylsulfonamideTyrosine KinasesIrreversible inhibition acs.org
Vinyl Sulfonimidamides Vinyl sulfonimidamideVarious nucleophilesTunable electrophilicity researchgate.net

Synergistic Applications in Advanced Functional Materials

The properties of the vinylsulfonyl group also lend themselves to applications in materials science. Future research will likely explore the incorporation of this compound into advanced functional materials.

Potential applications include:

Polymer Chemistry: Sulfone-containing polymers exhibit interesting properties, and the vinyl group of this compound allows for its incorporation into polymer chains through various polymerization techniques. thieme-connect.com

Surface Modification: The reactivity of the vinylsulfonyl group can be exploited for the surface modification of materials. For example, the related sulfur fluoride exchange (SuFEx) reaction has been used to modify carbon surfaces. researchgate.net

Metal-Organic Frameworks (MOFs): While not directly incorporating this compound, the development of novel synthetic routes for MOFs, such as flow chemistry, could be adapted for the synthesis of functionalized organic linkers derived from this compound. rsc.org

Multi-omics and Systems-Level Research Integration

To fully understand the biological effects of this compound-based compounds, a systems-level approach is necessary. This involves integrating data from various "omics" platforms to build comprehensive models of their mechanism of action.

Future research will involve:

Systems Biology Modeling: Computational systems biology approaches can be used to model the complex interactions of drugs with biological networks. nih.gov This can help predict potential on- and off-target effects and identify biomarkers for drug response. nih.gov

Integrative -omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with vinyl sulfone inhibitors. This is particularly relevant for understanding complex diseases like Parkinson's, where vinyl sulfones have shown neuroprotective effects by activating the Nrf2 signaling pathway. nih.govacs.org

Predictive Toxicology: Systems pharmacology can be used to predict adverse drug reactions by analyzing the interactions of drugs with protein-protein interaction networks and other biological data. nih.gov

By pursuing these future directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to the development of novel therapeutics, advanced materials, and a deeper understanding of complex biological processes.

Q & A

Q. Example Workflow :

Crystallize the compound under slow evaporation.

Collect diffraction data (e.g., synchrotron radiation for small crystals).

Refine using SHELXL , focusing on sulfonyl group geometry .

Basic: What are the primary challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge 1 : Hydrolytic instability of the sulfonyl group.
    • Solution : Use anhydrous solvents and low-temperature crystallization .
  • Challenge 2 : Co-elution of byproducts during chromatography.
    • Solution : Employ reverse-phase HPLC with acetonitrile/water gradients .

Q. Purification Protocol :

Crude product → Dissolve in minimal dichloromethane.

Filter through celite to remove particulates.

Column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How should researchers reconcile contradictory reports on the biological activity of this compound?

Answer:
Contradictions often arise from assay variability or structural impurities. Methodological approaches include:

  • Dose-response validation : Repeat assays across multiple concentrations to confirm EC₅₀/IC₅₀ trends .
  • Batch-to-batch analysis : Compare purity (HPLC ≥95%) and stereochemical consistency (circular dichroism) .
  • Meta-analysis : Cross-reference studies using standardized databases (e.g., PubChem, NIST) to identify confounding variables .

Q. Case Study :

  • Reported IC₅₀ Discrepancy : 10 μM vs. 50 μM in kinase inhibition assays.
    • Resolution : Verify enzyme source (recombinant vs. native) and buffer conditions (pH, ionic strength) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl-containing vapors .
  • Storage : Keep in amber glass bottles at –20°C under nitrogen to prevent degradation .

Q. Regulatory Compliance :

  • REACH : Ensure compliance with Annex XVII restrictions (e.g., no unauthorized human/animal exposure) .

Advanced: Which computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Gaussian or ORCA software models sulfonyl group electrophilicity and vinyl π-bond reactivity .
  • Molecular docking : AutoDock Vina screens binding affinities for target proteins (e.g., kinases) .
  • Retrosynthesis tools : Chematica proposes synthetic pathways using existing morpholine derivatives as templates .

Q. Example Prediction :

  • Nucleophilic attack : Sulfonyl group’s calculated LUMO (-1.5 eV) favors attack by amines/thiols .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

  • Accelerated stability studies :
    • Temperature : 40°C/75% RH for 6 months (ICH Q1A guidelines).
    • Analytical monitoring : HPLC purity checks at intervals .
  • Light sensitivity : UV-vis spectroscopy tracks degradation under 254 nm light .

Q. Key Metrics :

  • Enantiomeric excess (ee) : Achieve >90% via HPLC with chiral columns (e.g., Chiralpak AD-H) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
4-Vinylsulfonyl-morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.